

A Comparative Guide to HPLC Methods for Quantifying 6-Mercaptopurine Metabolites

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Compound of Interest

Compound Name: 6-MPR

Cat. No.: B1227765

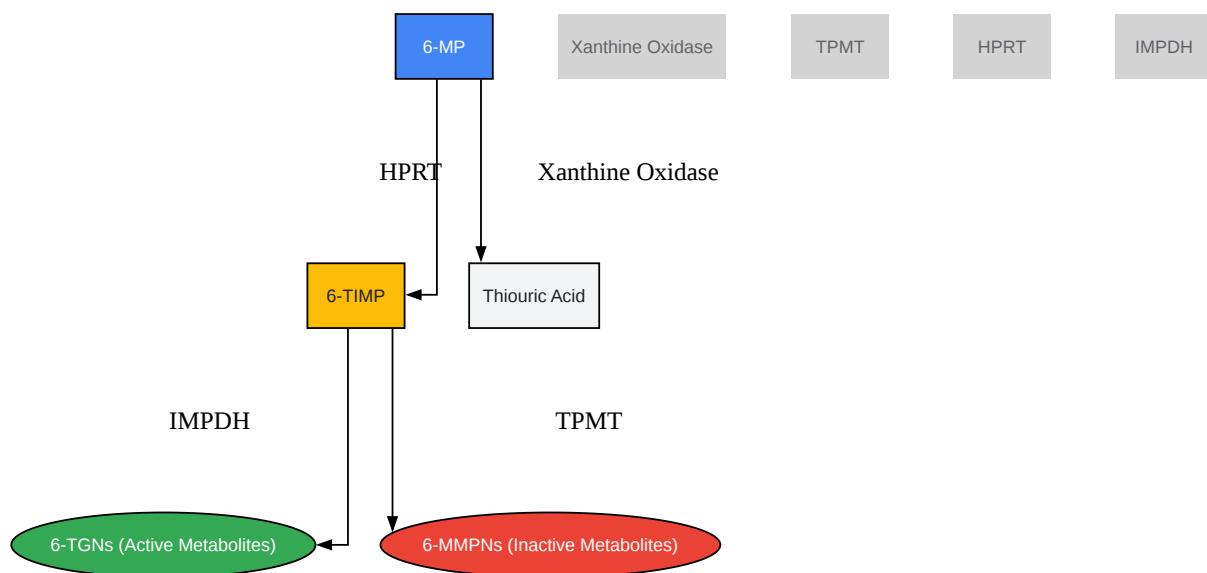
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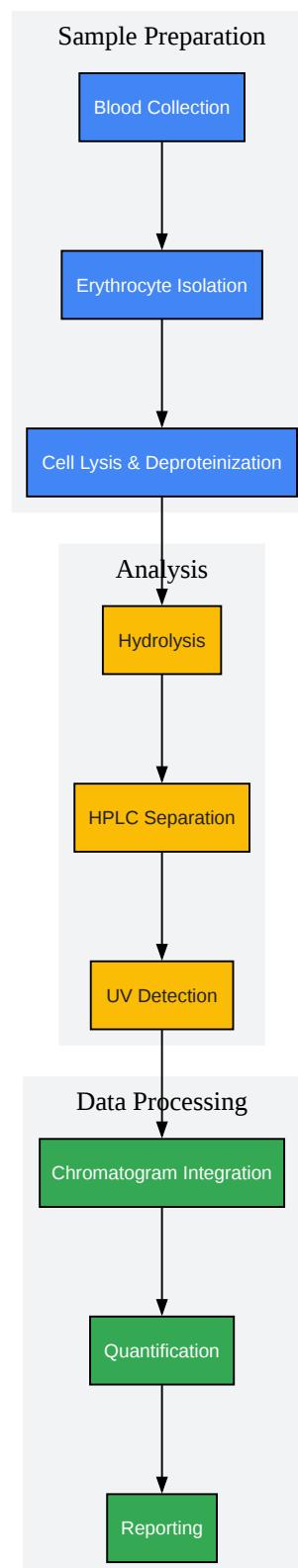
For researchers, scientists, and drug development professionals, accurate quantification of 6-mercaptopurine (6-MP) metabolites is crucial for therapeutic drug monitoring and optimizing treatment strategies. This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of the key 6-MP metabolites, 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (6-MMP), in red blood cells.

The clinical efficacy and toxicity of 6-MP are closely linked to the intracellular concentrations of its metabolites. 6-TGN are the primary active metabolites responsible for the cytotoxic effects, while 6-MMP is associated with hepatotoxicity. Therefore, reliable and validated analytical methods are essential for monitoring these metabolites in patients. This guide details and compares different HPLC-UV methods, providing experimental protocols and performance data to aid in the selection of the most suitable method for your research or clinical needs.

Metabolic Pathway of 6-Mercaptopurine

The metabolic conversion of 6-MP is a complex process involving several enzymes. Understanding this pathway is fundamental to interpreting metabolite quantification data. 6-MP is converted to 6-thioinosine monophosphate (TIMP) by hypoxanthine-guanine phosphoribosyltransferase (HPRT). TIMP can then be converted to the active 6-thioguanine nucleotides (6-TGN) or methylated by thiopurine S-methyltransferase (TPMT) to form 6-methylmercaptopurine ribonucleotides (6-MMPN).



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com